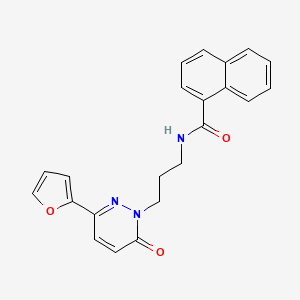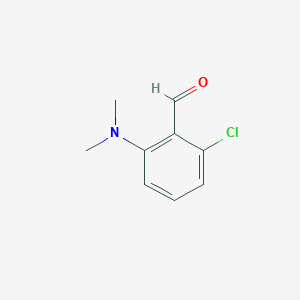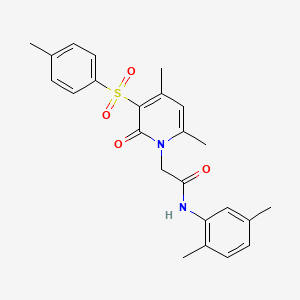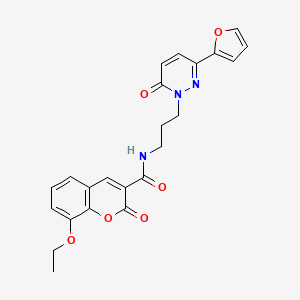
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide
Vue d'ensemble
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Naphthamide, on the other hand, is derived from naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Furan contributes a five-membered aromatic ring with an oxygen atom , while the naphthamide component would contribute a structure based on naphthalene, a polycyclic aromatic hydrocarbon.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan can undergo a variety of reactions, including oxidation and halogenation . Naphthamide and similar compounds can also participate in a variety of reactions, particularly those involving the amide functional group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Furan is a colorless, flammable, highly volatile liquid . The properties of naphthamide would depend on the specific substituents attached to the naphthalene ring.Mécanisme D'action
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide works by binding to the Gq protein and preventing its activation by GPCRs. Gq protein is a key mediator of various signaling pathways, including the phospholipase C (PLC) pathway, which is involved in the generation of intracellular second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). By inhibiting Gq protein activation, this compound blocks the downstream effects of Gq protein signaling, including the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and tissue being studied. In general, this compound blocks the downstream effects of Gq protein activation, including the release of calcium ions from intracellular stores and the activation of PKC. This can lead to a range of effects, including the inhibition of smooth muscle contraction, the inhibition of cell growth and proliferation, and the inhibition of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide is its high selectivity for Gq protein. This makes it a valuable tool for studying the role of Gq protein in various biological processes, without affecting other G protein subtypes. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for the use of N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide in scientific research. One area of interest is the role of Gq protein in cancer progression, and the potential for this compound to be used as a therapeutic agent in cancer treatment. Another area of interest is the role of Gq protein in cardiovascular disease, and the potential for this compound to be used in the development of new treatments for hypertension and other cardiovascular conditions. Additionally, there is ongoing research into the development of new Gq protein inhibitors with improved selectivity and pharmacokinetic properties.
Applications De Recherche Scientifique
N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)-1-naphthamide has been widely used as a tool for studying the role of Gq protein in various biological processes. It has been shown to be effective in blocking the activation of Gq protein by various G protein-coupled receptors (GPCRs), including the endothelin receptor, the angiotensin II receptor, and the muscarinic acetylcholine receptor. This has allowed researchers to investigate the downstream effects of Gq protein activation in various cell types and tissues.
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-21-12-11-19(20-10-4-15-28-20)24-25(21)14-5-13-23-22(27)18-9-3-7-16-6-1-2-8-17(16)18/h1-4,6-12,15H,5,13-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSIQOZCWMKTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(Difluoromethoxy)phenyl]-1,2-oxazol-5-amine](/img/structure/B3203227.png)


![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3203256.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-benzylacetamide](/img/structure/B3203261.png)
![8-Cinnamoyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203265.png)
![8-([1,1'-Biphenyl]-4-carbonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203269.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3203279.png)
![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3203283.png)
![3-(4-Methylbenzyl)-8-(4-phenylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3203289.png)

![N-(4-bromo-2-fluorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B3203301.png)
